Methyl 3,4-dihydronaphthalene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 3,4-dihydronaphthalene-2-carboxylate” involves various reaction conditions. For instance, one method involves using diisobutylaluminium hydride in diethyl ether and hexane at temperatures ranging from -78 to 20℃ for 32 hours . Another method involves heating the compound in neat (no solvent) at 60℃ for 720 hours .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions under different conditions. For example, it can react with boron trifluoride diethyl etherate at room temperature for 5 minutes, followed by reflux for 15 hours . It can also react with trimethylaluminum in toluene at room temperature for 1 hour, followed by reflux for 45 minutes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 188.22 . Unfortunately, specific details such as boiling point and storage conditions are not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Transformations
Facile Synthesis of Lactones and Dihydronaphthalenes : Methyl 2-isobutenylcinnamates or methyl 2-isopentenylcinnamates, derived from acetates of Baylis–Hillman adducts, have been used as intermediates to prepare α-alkylidene-γ-butyrolactones and 3,4-dihydronaphthalene-2-carboxylic acid (Gowrisankar et al., 2004).
1,3-Dipolar Cycloaddition Reaction : The base-mediated cycloaddition reaction of methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate with nitrile oxides has been used to construct diverse naphtho[2,3-d]isoxazole-4,9(3aH,9aH)-dione derivatives (You et al., 2018).
Photochemical Studies : Synthesis of 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylic acid and its carbonitrile version from 1,4-epoxy-1,4-dihydronaphthalene, with subsequent photolysis producing indene derivatives (Altundas et al., 2002).
Sphingosine-1-Phosphate Receptor Agonist : Discovery of a 1-methyl-3,4-dihydronaphthalene-based compound, ceralifimod (ONO-4641), as a selective agonist for S1P1 and S1P5 receptors, potentially useful for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).
Industrial and Synthetic Applications
Baker's Yeast-Catalyzed Asymmetric Reduction : Utilization of baker's yeast for asymmetric reduction in synthesizing methyl (−)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a key intermediate in terpenoid synthesis (Katoh et al., 2006).
Gas Phase Photochemistry : Study of the gas phase photochemistry of 3-methyl-1,2-dihydronaphthalene and 4-methyl-1,2-dihydronaphthalene, highlighting pathways such as retro [4+2] cycloaddition and hydrogen shifts (Duguid & Morrison, 1991).
Synthesis of Dihydronaphthalenes : Development of a method for converting 4-arylalk-1-en-1-yl methyl ethers to dihydronaphthalenes via a simple and cost-effective route (Harrowven & Tyte, 2002).
Palladium-Catalyzed Aminocarbonylation : A study demonstrating the high-yield synthesis of 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene via palladium-catalyzed aminocarbonylation (Farkas et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 3,4-dihydronaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHWOYCAMVQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499903 | |
Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51849-37-7 | |
Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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